N-[(1r,3r)-3-(trifluoromethyl)cyclobutyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1r,3r)-3-(trifluoromethyl)cyclobutyl]benzamide is a compound that features a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a benzamide moiety. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The cyclobutyl ring can be constructed through cyclization reactions, and the benzamide moiety is introduced via amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the development of efficient purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1r,3r)-3-(trifluoromethyl)cyclobutyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(1r,3r)-3-(trifluoromethyl)cyclobutyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of the trifluoromethyl group
Mechanism of Action
The mechanism of action of N-[(1r,3r)-3-(trifluoromethyl)cyclobutyl]benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(1r,3r)-3-(fluoromethyl)cyclobutyl]benzamide
- 3-(trifluoromethyl)benzamide
- 4-(trifluoromethyl)benzamide
Uniqueness
N-[(1r,3r)-3-(trifluoromethyl)cyclobutyl]benzamide is unique due to the presence of the trifluoromethyl group on a cyclobutyl ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C12H12F3NO |
---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
N-[3-(trifluoromethyl)cyclobutyl]benzamide |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)9-6-10(7-9)16-11(17)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,16,17) |
InChI Key |
BZTZOQKZVBYHIK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1NC(=O)C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.